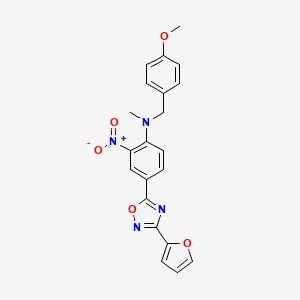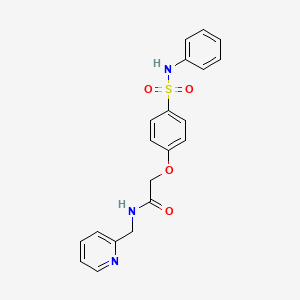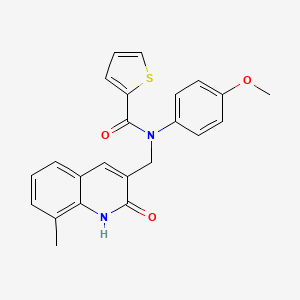![molecular formula C16H24N2O3S B7694770 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide, also known as CMS121, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. CMS121 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), which plays a crucial role in regulating the glutamatergic neurotransmission system in the brain.
Mécanisme D'action
The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGlu5 by glutamate leads to the activation of intracellular signaling pathways that regulate the synaptic transmission, neuronal excitability, and synaptic plasticity. The positive allosteric modulation of mGlu5 by 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide enhances the potency and efficacy of glutamate at the receptor, leading to the enhancement of the downstream signaling pathways. This results in the enhancement of synaptic plasticity, reduction of excitotoxicity, and improvement of cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. The positive modulation of mGlu5 by this compound enhances the long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are crucial for learning and memory. Moreover, this compound has been found to reduce the excitotoxicity and oxidative stress in the brain, which are implicated in various neurological disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be mediated by the regulation of the HPA axis and the modulation of the serotonergic and noradrenergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for mGlu5, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its low solubility, which may limit its bioavailability and require the use of solubilizing agents. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not well understood, which may limit its translational potential.
Orientations Futures
There are several future directions for the research on 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. Another direction is to elucidate the pharmacokinetics and pharmacodynamics of this compound, which may improve its translational potential. Moreover, the development of more potent and selective mGlu5 PAMs may provide new insights into the role of mGlu5 in brain function and dysfunction.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide involves a multi-step process that starts with the reaction of 2-bromo-N-cyclohexylmethanesulfonamide with 2-pyridinemethanol in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then treated with acetic anhydride to produce this compound. The yield of this compound is around 30%, and the compound can be purified by column chromatography.
Applications De Recherche Scientifique
2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. The positive modulation of mGlu5 by this compound has been shown to enhance the synaptic plasticity, reduce the excitotoxicity, and improve the cognitive function in animal models. Moreover, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential as a novel treatment for mood disorders.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-10-14(11-9-13)17-16(19)12-18(22(2,20)21)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOJWGMHFXPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)








![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)